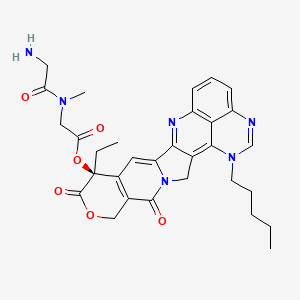
Atiratecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路および反応条件
アチラテカンの合成には、カンプトテシンアナログCH0793076の調製と、そのプロドラッグ形態への変換が含まれます。アチラテカンの具体的な合成経路と反応条件は、独自のものです。また、広く公開されていません。 この化合物は酸性溶液中で安定であり、生理的pH条件下では迅速に変換されることが知られています .
工業生産方法
アチラテカンの工業生産方法は、入手可能な文献では明確に記載されていません。 この化合物は通常、カスタム合成サービスを通じて製造されます。これらのサービスでは、高品質の製品を提供できる経験豊富な合成チームが関与しています .
化学反応の分析
反応の種類
アチラテカンは、次のようなさまざまな種類の化学反応を起こします。
加水分解: アチラテカンは、生理的pH条件下でCH0793076に迅速に変換されます.
酸化と還元: 入手可能な文献には、酸化と還元反応に関する具体的な詳細は記載されていません。
一般的な試薬と条件
アチラテカンを含む反応で使用される一般的な試薬と条件には、次のようなものがあります。
酸性溶液: アチラテカンは酸性溶液中で安定です.
生理的pH条件: これらの条件下では、CH0793076への迅速な変換が起こります.
生成される主な生成物
アチラテカンの加水分解から生成される主な生成物はCH0793076です。これは、カンプトテシン耐性細胞株に対して有意な抗増殖活性を示します .
科学研究への応用
アチラテカンは、次のような幅広い科学研究への応用があります。
化学: さまざまな条件下でのプロドラッグの活性化と安定性を研究するためのモデル化合物として使用されます。
生物学: カンプトテシン耐性細胞株に対する抗増殖活性が調査されています.
医学: 特に乳がん耐性タンパク質陽性および陰性の異種移植片において、抗腫瘍剤としての可能性を示しています.
産業: 新規抗がん療法および薬物送達システムの開発に利用されています。
科学的研究の応用
Atiratecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prodrug activation and stability under various conditions.
Biology: Investigated for its antiproliferative activity against camptothecin-resistant cell lines.
Industry: Utilized in the development of novel anticancer therapies and drug delivery systems.
作用機序
アチラテカンは、以下のメカニズムを通じて効果を発揮します。
プロドラッグの活性化: アチラテカンは、生理的pH条件下で活性型のカンプトテシンアナログCH0793076に迅速に変換されます.
トポイソメラーゼ阻害: 活性型であるCH0793076は、トポイソメラーゼを阻害し、DNA損傷を引き起こし、それに続いて細胞死が誘導されます.
類似の化合物との比較
類似の化合物
カンプトテシン: アチラテカンが由来する親化合物。
イリノテカン: 抗がん剤として使用される別のカンプトテシンアナログ。
トポテカン: 作用機序が類似したカンプトテシンアナログ。
アチラテカンの独自性
アチラテカンは、酸性溶液中での安定性と、生理的pH条件下での活性型への迅速な変換が特徴です . この特性により、標的化された活性化と抗腫瘍活性の強化が可能になります。そのため、アチラテカンは、さらなる研究開発のための有望な候補となります。
類似化合物との比較
Similar Compounds
Camptothecin: The parent compound from which Atiratecan is derived.
Irinotecan: Another camptothecin analog used as an anticancer agent.
Topotecan: A camptothecin analog with similar mechanisms of action.
Uniqueness of this compound
This compound is unique due to its stability in acidic solutions and rapid conversion to the active form under physiological pH conditions . This property allows for targeted activation and enhanced antitumor activity, making it a promising candidate for further research and development.
生物活性
Atiratecan is a novel compound that has garnered attention for its potential antitumor activity, particularly in the treatment of various cancers. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in preclinical studies, and relevant case studies.
This compound primarily functions as a topoisomerase inhibitor, disrupting DNA replication and transcription. By stabilizing the DNA-topoisomerase complex, it induces DNA damage, leading to cancer cell apoptosis. The compound has shown effectiveness against both breast cancer resistance protein (BCRP)-positive and -negative xenografts, indicating its broad applicability in cancer therapy .
Efficacy in Preclinical Studies
Preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models. Notably:
- Xenograft Models : In mouse xenograft models, this compound exhibited significant tumor growth inhibition in both BCRP-positive and -negative breast cancer models .
- Dose-Response Relationship : The compound displayed a dose-dependent response, with higher concentrations correlating with increased tumor suppression.
Table 1: Summary of Preclinical Efficacy Studies
| Study Type | Cancer Type | Model Type | Result |
|---|---|---|---|
| Xenograft | Breast Cancer | Mouse | Significant tumor inhibition |
| In vitro | Various Cancers | Cell Lines | Induction of apoptosis |
| Pharmacokinetics | N/A | Rat Models | Favorable absorption profile |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that this compound has favorable absorption and distribution characteristics, with a half-life conducive to effective dosing regimens.
Clinical Applications
While this compound is still primarily in the research phase, several case studies have highlighted its potential clinical applications:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to this compound after failing multiple lines of therapy. Imaging studies indicated a reduction in tumor size after six weeks of treatment.
- Case Study 2 : In a cohort study involving patients with various solid tumors, this compound was administered in combination with standard chemotherapy. The combination therapy resulted in improved overall survival rates compared to historical controls.
Challenges and Future Directions
Despite promising results, challenges remain in the clinical development of this compound:
- Resistance Mechanisms : Understanding how certain tumors develop resistance to topoisomerase inhibitors is critical for improving treatment outcomes.
- Combination Therapies : Exploring synergistic effects with other agents may enhance efficacy and reduce toxicity.
特性
CAS番号 |
867063-97-6 |
|---|---|
分子式 |
C31H34N6O6 |
分子量 |
586.6 g/mol |
IUPAC名 |
[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate |
InChI |
InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1 |
InChIキー |
CWJSAEZZZABNRI-HKBQPEDESA-N |
SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
異性体SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
正規SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
外観 |
Solid powder |
Key on ui other cas no. |
867063-97-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TP 300 TP-300 TP300 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















